DL-erythro-4-Fluoroglutamine is a fluorinated analogue of glutamine, which is significant in metabolic studies, particularly in cancer research. This compound is a diastereomeric racemate of erythro and threo forms of 4-fluoroglutamic acid, and it has gained attention for its potential applications in positron emission tomography (PET) imaging and as a biochemical probe in metabolic pathways.
DL-erythro-4-Fluoroglutamine can be synthesized through various chemical methods, including the Michael addition reaction followed by ion-exchange chromatography to separate its stereoisomers. The compound's synthesis and characterization have been documented in multiple studies, highlighting its relevance in both organic chemistry and biochemistry.
DL-erythro-4-Fluoroglutamine falls under the category of amino acid derivatives and is classified as a non-natural amino acid due to the presence of fluorine, which modifies its biochemical properties compared to natural glutamine.
The synthesis of DL-erythro-4-Fluoroglutamine typically involves several key steps:
DL-erythro-4-Fluoroglutamine features a molecular structure similar to that of glutamine but incorporates a fluorine atom at the 4-position of the glutamic acid backbone. The specific stereochemistry (erythro) contributes to its unique biochemical properties.
The chemical formula for DL-erythro-4-Fluoroglutamine is . Its molecular weight is approximately 137.12 g/mol. The presence of fluorine alters its interaction with biological systems, making it an interesting subject for metabolic studies.
DL-erythro-4-Fluoroglutamine participates in various biochemical reactions:
Studies have shown that while DL-threo-4-fluoroglutamate can effectively inhibit enzyme activity, the erythro form exhibits weaker inhibitory effects, indicating that stereochemistry plays a crucial role in its biochemical interactions .
The mechanism by which DL-erythro-4-Fluoroglutamine exerts its effects primarily involves its role as an analogue of glutamate in cellular metabolism. It competes with natural substrates for incorporation into proteins and other metabolic pathways.
Research indicates that when administered, DL-erythro-4-Fluoroglutamine can influence pathways related to cellular energy metabolism and protein synthesis, particularly in cancer cells that exhibit increased reliance on glutamine for growth and proliferation .
DL-erythro-4-Fluoroglutamine is typically presented as a crystalline solid. Its solubility properties are similar to those of other amino acids, allowing it to dissolve in polar solvents like water.
The compound exhibits unique chemical properties due to the presence of fluorine:
Relevant data includes melting point ranges and solubility metrics, which are crucial for practical applications in laboratory settings.
DL-erythro-4-Fluoroglutamine has several important applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3